Proteasome-IN-6

Selectivity Parasite Proteasome Drug Discovery

Proteasome-IN-6 (Compound J-80) is the definitive research tool for selective inhibition of the parasitic 20S proteasome β5 subunit. Its >90-fold selectivity over the human ortholog, validated by cryo-EM, prevents confounding host-cell toxicity – a critical advantage over clinical proteasome inhibitors like bortezomib. With validated in vivo efficacy in a mouse model of Stage 1 HAT and equipotent activity across all three HAT-causing subspecies, it serves as an essential benchmark for preclinical antiparasitic programs and resistance mechanism studies. This synthetic tripeptide epoxyketone, derived from carmaphycin B, is available for immediate procurement.

Molecular Formula C35H45F3N4O6
Molecular Weight 674.7 g/mol
Cat. No. B15563108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProteasome-IN-6
Molecular FormulaC35H45F3N4O6
Molecular Weight674.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H45F3N4O6/c1-5-8-9-10-30(43)39-29(20-31(44)42(6-2)7-3)34(47)41-28(17-22-11-14-24(36)15-12-22)33(46)40-27(32(45)35(4)21-48-35)18-23-13-16-25(37)19-26(23)38/h11-16,19,27-29H,5-10,17-18,20-21H2,1-4H3,(H,39,43)(H,40,46)(H,41,47)/t27-,28-,29+,35+/m0/s1
InChIKeyHBWKWIZWKVVYJN-LYNDRFBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proteasome-IN-6: A Potent and Selective β5 Proteasome Inhibitor for Antiparasitic Research


Proteasome-IN-6, also known as Compound J-80, is a synthetic tripeptide epoxyketone that functions as an irreversible inhibitor of the 20S proteasome β5 catalytic subunit [1]. It was originally derived from the marine natural product carmaphycin B and is part of a series of compounds optimized for selectivity against parasitic proteasomes over the human constitutive proteasome (c20S) [2]. Its molecular formula is C35H45F3N4O6, with a molecular weight of 674.75 g/mol [1]. The compound is primarily utilized as a research tool in parasitology, specifically for investigating Human African Trypanosomiasis (HAT) and malaria .

Why Proteasome-IN-6 Cannot Be Substituted by Generic Proteasome Inhibitors Like Bortezomib or Carfilzomib


Substituting Proteasome-IN-6 with a generic clinical proteasome inhibitor such as bortezomib or carfilzomib is scientifically unsound for antiparasitic research. While these clinical agents are potent against the human proteasome, studies have confirmed they lack selectivity for the parasitic Pf20S proteasome [1]. Proteasome-IN-6's key differentiator is its intentional design for parasitic selectivity, a property not shared by clinically approved proteasome inhibitors. This selectivity is achieved through a specific P3 D-amino acid configuration that enables differential binding to the parasite's β5 subunit, which is structurally distinct from the human antitarget [2]. Consequently, using a non-selective inhibitor would lead to confounding off-target effects on human cells, invalidating experimental models aimed at understanding parasite-specific proteasome inhibition [3].

Quantitative Differentiation Evidence for Proteasome-IN-6 (J-80) Against Key Comparators


Selectivity Over Human c20S Proteasome vs. Non-Selective Clinical Inhibitors

Proteasome-IN-6 (J-80) exhibits a 90-fold selectivity for the P. falciparum β5 subunit (IC50 22.4 nM) over the human β5 subunit, a critical safety differentiator. In contrast, the clinically approved proteasome inhibitors bortezomib, carfilzomib, and marizomib are potent but lack Pf20S selectivity [1]. This selectivity profile is confirmed by cryo-EM structural analysis, which elucidates the specific binding mode of J-80 to the parasitic proteasome [2]. Furthermore, in another assay context, J-80 demonstrated a 177-fold selectivity for Pf20S β5 over human c20S β5, reinforcing its targeted design [3].

Selectivity Parasite Proteasome Drug Discovery

Potency Against Trypanosoma brucei Subspecies Compared to In-Class Analogs

Proteasome-IN-6 (J-80) demonstrates potent and equipotent in vitro activity against the three major subspecies of T. brucei that cause Human African Trypanosomiasis (HAT). Its EC50 values are 157 nM for T. b. brucei, 220 nM for T. b. gambiense, and 156 nM for T. b. rhodesiense [1]. This profile is a direct result of a structure-activity relationship (SAR) study on 27 carmaphycin B analogs, which identified the P3 D-configuration as critical for this broad-spectrum antiparasitic activity [2]. The compound's ability to maintain similar potency across different subspecies is a valuable attribute not guaranteed across all analogs, making it a preferred tool compound for pan-HAT research.

Antitrypanosomal EC50 HAT

Validated In Vivo Efficacy in a Mouse Model of Stage 1 HAT

Proteasome-IN-6 has demonstrated significant in vivo proof-of-concept in a mouse model of Stage 1 T. brucei infection. A single intraperitoneal (i.p.) dose of 40 mg/kg halted parasite growth. Furthermore, a treatment regimen of 50 mg/kg i.p. twice daily for 5 days reduced parasitemia to below the detectable limit, with parasite recrudescence observed 48 hours after the final dose [1]. This in vivo efficacy validates the compound's target engagement and provides a clear benchmark for its use in preclinical disease studies, distinguishing it from compounds that only show in vitro potency.

In Vivo Efficacy Parasitemia HAT Model

Recommended Research and Industrial Applications for Proteasome-IN-6


Investigating Parasite-Specific Proteasome Inhibition in HAT and Malaria Models

Proteasome-IN-6 is the tool compound of choice for experiments requiring selective inhibition of the parasite's β5 proteasome subunit. Its high selectivity (>90-fold) over the human ortholog, validated by cryo-EM [1], allows researchers to study the downstream effects of proteasome disruption in T. brucei and P. falciparum without confounding cytotoxicity from human proteasome inhibition [2]. This is critical for in vitro parasite viability assays, co-culture systems, and in vivo models where host toxicity must be minimized.

Preclinical Drug Development for Human African Trypanosomiasis (HAT)

With validated in vivo efficacy in a mouse model of Stage 1 HAT, Proteasome-IN-6 serves as a crucial positive control and benchmark compound for preclinical HAT drug discovery programs [3]. Its defined dose-response (e.g., 40 mg/kg single dose halts growth; 50 mg/kg BID clears parasitemia) provides a standard against which new chemical entities can be compared for efficacy and tolerability. Furthermore, its equipotent activity against all three HAT-causing subspecies [3] makes it an ideal reference for pan-HAT activity assessments.

Comparative Studies on Proteasome Inhibitor Mechanisms

Proteasome-IN-6 is a defined, irreversible epoxyketone inhibitor. It can be used as a model compound to study the kinetic and pharmacodynamic differences between irreversible proteasome inhibitors and reversible, allosteric inhibitors currently in development for kinetoplastid diseases [3]. Its well-characterized binding mode to the β5 subunit [2] makes it a valuable tool for competitive binding assays and for probing resistance mechanisms related to β5 subunit mutations or overexpression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proteasome-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.